(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
The compound identified as “(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic synthesis techniques. These methods may include multi-step reactions where intermediate compounds are formed and subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reactors, continuous flow processes, and automation to increase yield and efficiency. The industrial production methods would also focus on optimizing the cost-effectiveness and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Addition: This reaction involves the addition of atoms or groups to the compound without the loss of any atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in compounds with different functional groups attached.
Scientific Research Applications
(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.
Biology: The compound may be used in studies to understand biological processes and interactions at the molecular level.
Medicine: this compound could be investigated for its potential therapeutic effects, including its ability to interact with biological targets.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and are often the subject of detailed scientific studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. Examples of similar compounds could be found in the PubChem database, where structural similarity searches can identify related molecules.
Highlighting Uniqueness
The uniqueness of this compound may lie in its specific chemical structure, which could confer unique properties or reactivity. This uniqueness can make it particularly valuable for certain applications, such as in the development of new drugs or materials.
Conclusion
This compound is a compound with significant potential in various scientific fields Its preparation methods, chemical reactions, and applications make it a valuable subject of study
Properties
IUPAC Name |
(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,34H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDVRBYPXOEYHM-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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